molecular formula C22H33N3O3 B7927991 [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7927991
M. Wt: 387.5 g/mol
InChI Key: VWCAYWFJICFXTB-QLOJAFMTSA-N
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Description

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic compound, notable for its potential applications in various scientific fields. This compound features a unique structure that combines different functional groups, including an amino group, a cyclopropyl group, and a carbamic acid benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester typically involves multi-step organic reactions. One common route starts with the preparation of the cyclopropyl-carbamic acid benzyl ester intermediate, followed by the introduction of the cyclohexyl and amino groups. This process usually requires precise control of reaction conditions, such as temperature, solvent choice, and pH, to ensure the correct stereochemistry and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound might involve scaled-up versions of the laboratory procedures, with optimizations to enhance yield and reduce costs. Techniques such as continuous flow chemistry could be employed to improve efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester is known to undergo various chemical reactions, including:

  • Oxidation: It can be oxidized under specific conditions to introduce or modify functional groups.

  • Reduction: Certain reduction reactions can be used to alter the carbonyl groups present in the structure.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidative modifications.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse modifications, making it valuable in medicinal chemistry and materials science.

Biology

In biological research, this compound can be used to study enzyme interactions, protein binding, and cellular pathways due to its varied functional groups and stereochemistry.

Medicine

The compound has potential applications in drug discovery and development. It might be investigated for its biological activity and therapeutic potential in treating various diseases.

Industry

In industrial settings, this compound could be used in the development of new materials, polymers, and as an intermediate in the synthesis of specialized chemicals.

Mechanism of Action

The mechanism by which [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester exerts its effects involves interactions at the molecular level. The compound can target specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • [4-Amino-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester

  • [4-((S)-2-Amino-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid methyl ester

  • [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl ester

Uniqueness

Compared to similar compounds, [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester stands out due to its specific combination of functional groups and stereochemistry. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

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Properties

IUPAC Name

benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-15(2)20(23)21(26)24-17-8-10-18(11-9-17)25(19-12-13-19)22(27)28-14-16-6-4-3-5-7-16/h3-7,15,17-20H,8-14,23H2,1-2H3,(H,24,26)/t17?,18?,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCAYWFJICFXTB-QLOJAFMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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